

# Biological activity of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" derivatives

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## Compound of Interest

Compound Name: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No.: B1315977

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## A Comparative Guide to the Biological Activities of 1,4-Benzodioxine Derivatives

Derivatives of the 1,4-benzodioxine scaffold, particularly those related to "**Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate**," represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have been extensively explored in medicinal chemistry, leading to the discovery of potent agents for various therapeutic targets, including cancer, cardiovascular diseases, and neurological disorders. This guide provides a comparative analysis of their biological performance, supported by experimental data, detailed protocols, and workflow visualizations.

## Quantitative Comparison of Biological Activities

The biological activities of 1,4-benzodioxine derivatives are diverse, ranging from enzyme inhibition to receptor modulation. The following tables summarize the quantitative data for various derivatives, showcasing their potency and selectivity against different biological targets.

Table 1: Enzyme Inhibitory Activities

Compound Class	Specific Derivative	Target Enzyme	IC50 Value (μM)	Reference
Chalcones	(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one	Monoamine Oxidase B (MAO-B)	0.026	[3]
Carboxamides	2,3-dihydro-1,4-benzodioxine-5-carboxamide	Poly (ADP-ribose) polymerase 1 (PARP1)	5.8	[2]
Carboxamides	(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide	Poly (ADP-ribose) polymerase 1 (PARP1)	0.082	[2]
Hydrazones	1,4-benzodioxane-hydrazone derivative (7e)	mTOR Kinase	5.47	[4]
Hydrazones	Benzodioxane carboxylic acid-based hydrazone (Compound 5)	Acetylcholinesterase	1.228 (μg/mL)	[5]
Hydrazones	Benzodioxane carboxylic acid-based hydrazone (Compound 5)	β-glucosidase	0.37 (μg/mL)	[5]

Hydrazones	Benzodioxane carboxylic acid- based hydrazone (Compound 5)	Peroxidase	2.009 (µg/mL)	<a href="#">[5]</a>
Sulfonamides	N-aryl-2,3- dihydrobenzo[1] <a href="#">[2]</a> dioxine-6- sulfonamide derivatives	Lipoxygenase	Good Activity	<a href="#">[6]</a>

Table 2: Anti-platelet and Anticancer Activities

Compound Class	Specific Derivative	Activity Type	Cell Line / Assay	IC50 / GI50 Value (μM)	Reference
Piperidines	Compound 9-2p	GPIIb/IIIa Antagonist	GPIIb/IIIa Assay	2.3	<a href="#">[7]</a>
Piperidines	Compound 9-2p	Anti-platelet (ADP-induced)	Human Blood Platelet	41.7	<a href="#">[7]</a>
Piperidines	Compound 9-2p	Anti-platelet (Thrombin-induced)	Human Blood Platelet	22.2	<a href="#">[7]</a>
Hydrazones	1,4-benzodioxane-hydrazone derivative (7e)	Anticancer (Melanoma)	MDA-MB-435	0.20	<a href="#">[4]</a>
Hydrazones	1,4-benzodioxane-hydrazone derivative (7e)	Anticancer (Melanoma)	M14	0.46	<a href="#">[4]</a>
Hydrazones	1,4-benzodioxane-hydrazone derivative (7e)	Anticancer (Melanoma)	SK-MEL-2	0.57	<a href="#">[4]</a>
Hydrazones	1,4-benzodioxane-hydrazone derivative (7e)	Anticancer (Melanoma)	UACC-62	0.27	<a href="#">[4]</a>
Dioxanes	(R)-4	Anticancer (Prostate)	PC-3	Most Potent in Series	<a href="#">[8]</a>

## Experimental Protocols

The following are representative experimental protocols for evaluating the biological activity of 1,4-benzodioxine derivatives.

### PARP1 Enzyme Inhibition Assay

This protocol is based on the methods used to evaluate 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives as PARP1 inhibitors.[2]

- Objective: To determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.
- Materials: Recombinant PARP1 enzyme, HT Universal Chemiluminescent PARP Assay Kit, test compounds, 3-Aminobenzamide (positive control).
- Procedure:
  - Test compounds are initially screened at a single concentration (e.g., 2.5  $\mu$ M) in triplicate.
  - The assay is performed according to the manufacturer's protocol for the chemiluminescent PARP assay kit. This typically involves the incubation of the PARP1 enzyme with a histone-coated plate, biotinylated-NAD<sup>+</sup>, and the test compound.
  - The amount of biotinylated poly(ADP-ribose) incorporated is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
  - Luminescence is measured using a plate reader.
  - Compounds showing significant inhibition (e.g., >60%) are further evaluated in a dose-response format to determine their IC<sub>50</sub> values.
  - The positive control, 3-Aminobenzamide, is run in parallel to validate the assay performance.[2]

### Anti-platelet Aggregation Assay

This protocol is adapted from the evaluation of 1,4-benzodioxine derivatives as platelet aggregation inhibitors.[7]

- Objective: To assess the ability of test compounds to inhibit platelet aggregation induced by agonists like ADP and thrombin.
- Materials: Human blood platelets, ADP (adenosine diphosphate), thrombin, test compounds, reference drug (e.g., LX2421).
- Procedure:
  - Platelet-rich plasma (PRP) is prepared from fresh human blood.
  - The platelet count in the PRP is adjusted to a standard concentration.
  - The PRP is pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time at 37°C.
  - Platelet aggregation is initiated by adding an agonist (e.g., ADP or thrombin).
  - The change in light transmittance is monitored over time using an aggregometer to measure the extent of platelet aggregation.
  - The inhibitory effect of the compound is calculated as the percentage decrease in aggregation compared to the vehicle control.
  - IC50 values are determined from the dose-response curves.

## Human Monoamine Oxidase B (hMAO-B) Inhibition Assay

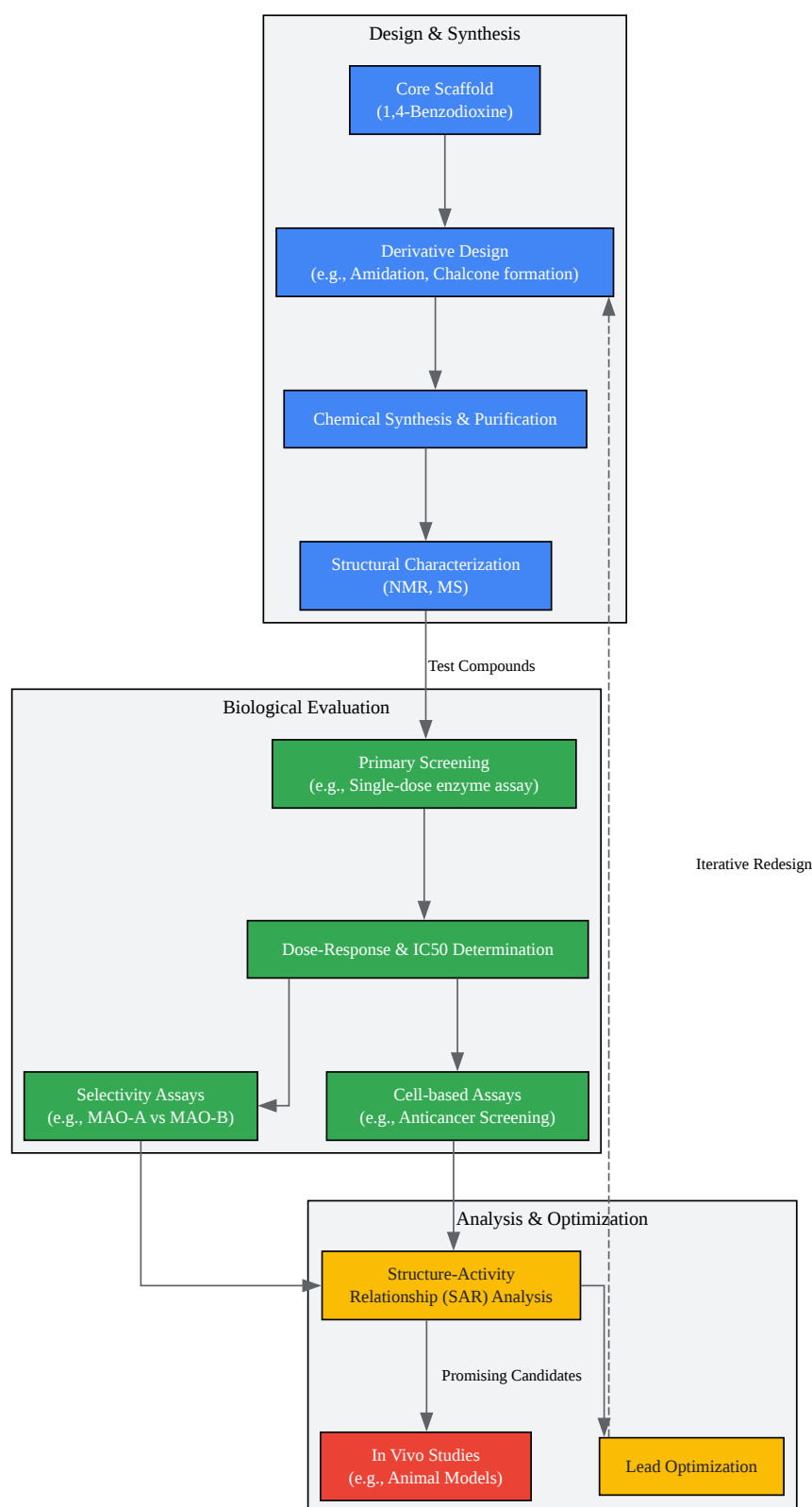
This protocol is based on the screening of 1,4-benzodioxan-substituted chalcones.[3]

- Objective: To determine the inhibitory potency and selectivity of compounds against hMAO-B.
- Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), test compounds.

- Procedure:
  - The inhibitory activity is measured using a fluorometric assay.
  - The enzymes (hMAO-A and hMAO-B) are incubated with various concentrations of the test compounds in a buffer solution.
  - The enzymatic reaction is initiated by adding the substrate.
  - The reaction produces a fluorescent product (e.g., 4-hydroxyquinoline), and the increase in fluorescence is measured over time using a fluorescence plate reader.
  - The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined.
  - IC50 values are calculated by fitting the data to a dose-response curve.
  - Selectivity is determined by comparing the IC50 values for hMAO-B and hMAO-A.

## Visualizing the Research Workflow

The development of novel biologically active 1,4-benzodioxine derivatives typically follows a structured workflow from design and synthesis to biological evaluation.



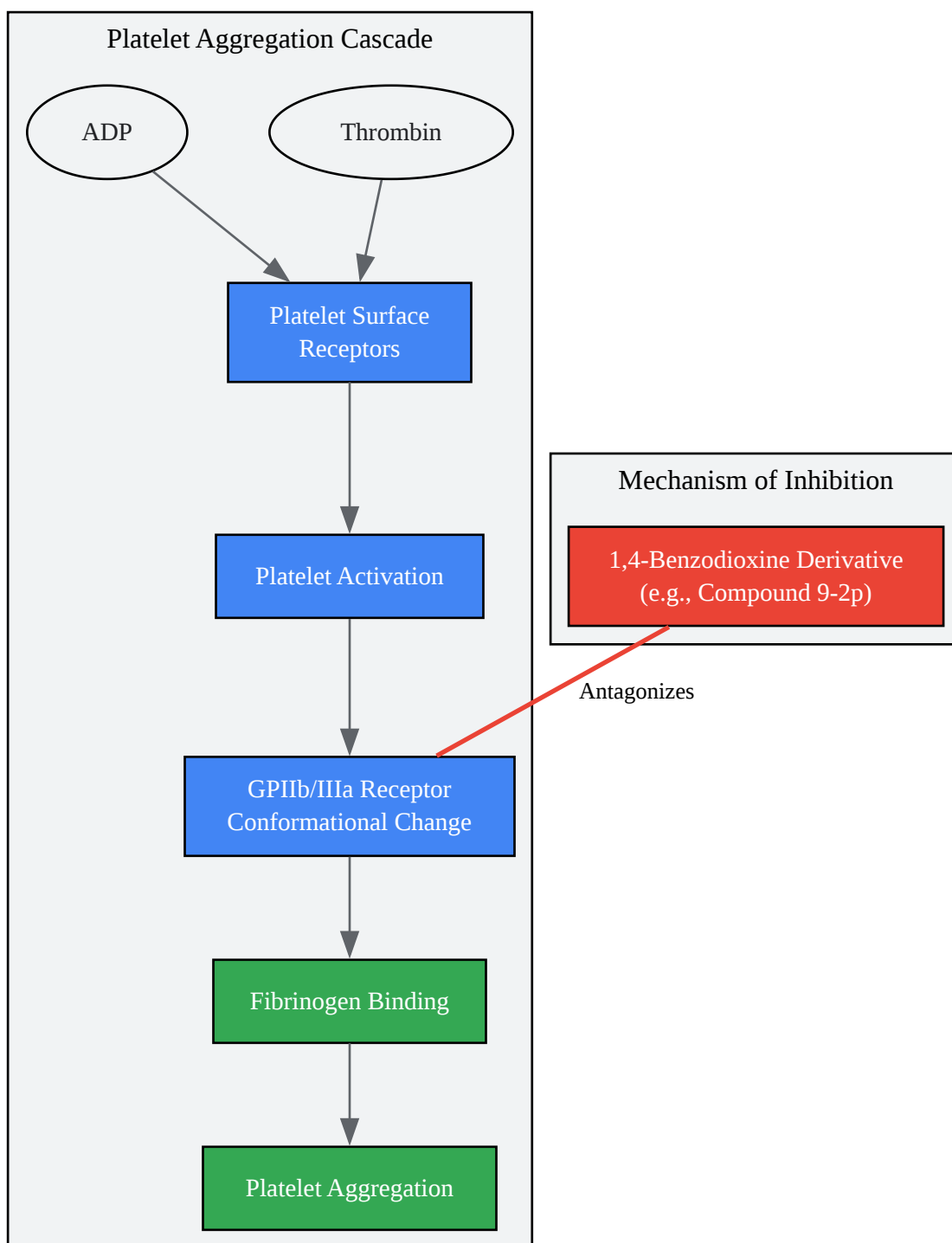
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Caption: Workflow for the development of 1,4-benzodioxine derivatives.



## Signaling Pathway Example: GPIIb/IIIa Antagonism

Certain 1,4-benzodioxine derivatives function as platelet aggregation inhibitors by antagonizing the GPIIb/IIIa receptor. This receptor is crucial for the final common pathway of platelet aggregation.



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Caption: Inhibition of platelet aggregation via GPIIb/IIIa antagonism.

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- To cite this document: BenchChem. [Biological activity of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315977#biological-activity-of-methyl-2-3-dihydro-1-4-benzodioxine-5-carboxylate-derivatives]

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